1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring and a thiophene ring, which are both attached to a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the thiophene ring: The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and appropriate catalysts.
Formation of the urea moiety: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole or thiophene rings are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield reduced thiophene derivatives.
Scientific Research Applications
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Interfering with cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylmethyl)urea: This compound has a phenyl group instead of a thiophene ring, which may result in different chemical and biological properties.
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-ylmethyl)urea: This compound contains a pyridine ring, which may confer different reactivity and biological activities.
Uniqueness
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the oxadiazole and thiophene rings, which contribute to its distinct chemical properties and potential applications. The combination of these rings in a single molecule allows for a wide range of chemical modifications and biological activities, making it a valuable compound for scientific research.
Properties
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-7-13-9(16-14-7)6-12-10(15)11-5-8-3-2-4-17-8/h2-4H,5-6H2,1H3,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVKGRPTFLIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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